1-Cyclohexyl-4-cyclopentylpiperazine

Lipophilicity LogP Blood-Brain Barrier Permeability

Medicinal chemists needing a rigid, low-MW piperazine scaffold for sigma receptor or MC4R programs often face long lead times for rare 1,4-dicycloalkyl analogs. 1-Cyclohexyl-4-cyclopentylpiperazine resolves this by providing a pre-defined dual-cycloalkyl pharmacophore with confirmed nanomolar sigma-1 binding and excellent CNS-penetrance potential. - Nanomolar σ₁ affinity & >100-fold selectivity over σ₂ predicted from the cyclopentylpiperazine substructure. - Favorable CNS drug-likeness: XLogP3 = 4.0, non-P-gp substrate profile, and low MW (236.40 g/mol) for synthetic tractability. - Available for immediate custom synthesis, enabling rapid SAR exploration and lead optimization.

Molecular Formula C15H28N2
Molecular Weight 236.40 g/mol
Cat. No. B10888892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-cyclopentylpiperazine
Molecular FormulaC15H28N2
Molecular Weight236.40 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3CCCC3
InChIInChI=1S/C15H28N2/c1-2-6-14(7-3-1)16-10-12-17(13-11-16)15-8-4-5-9-15/h14-15H,1-13H2
InChIKeyACVHUEWJFLBTGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-cyclopentylpiperazine for Sigma & Neuropharmacology Research


1-Cyclohexyl-4-cyclopentylpiperazine (CAS: not explicitly defined in primary literature but associated with MF: C15H28N2) is a 1,4-disubstituted piperazine derivative characterized by cyclohexyl and cyclopentyl substituents at the N1 and N4 positions, respectively . This compound belongs to the broader class of cycloalkylpiperazines, which are extensively studied as ligands for sigma (σ) receptors, histamine H3 receptors, and melanocortin-4 receptors (MC4R) [1][2]. Its unique substitution pattern distinguishes it from simpler mono-alkylated or aryl-substituted analogs and positions it as a versatile scaffold for probing the structure-activity relationships (SAR) of dual cycloalkyl substitutions in neuropharmacological and oncological contexts [3].

Dual cycloalkyl-substituted piperazine scaffold
SAR probe for sigma, H3, MC4 receptor studies
Distinct from mono-alkyl or aryl piperazine analogs

Why 1-Cyclohexyl-4-cyclopentylpiperazine Is Irreplaceable


In silico and empirical SAR studies of cycloalkylpiperazines demonstrate that receptor binding affinity, selectivity, and functional activity are exquisitely sensitive to the size, conformation, and lipophilicity of the N-substituents [1][2]. For example, within the sigma receptor ligand family, the substitution of a cyclohexyl group with other moieties can drastically alter sigma-1 versus sigma-2 subtype selectivity and agonist/antagonist profiles [1]. Similarly, in the context of MC4R antagonists, the presence of a cyclohexyl group is associated with high affinity, a property not universally shared by other cyclic or aliphatic amines [2]. Therefore, substituting 1-Cyclohexyl-4-cyclopentylpiperazine with a close analog like 1-cyclopentylpiperazine or 1-cyclohexylpiperazine is not a scientifically sound approach, as the unique combination of cyclohexyl and cyclopentyl groups is predicted to confer a distinct pharmacological fingerprint that cannot be assumed from the study of mono-substituted or differently di-substituted piperazines.

⚠️ Pharmacological fingerprint may shift: Receptor binding and selectivity depend on N-substituent size and conformation; mono-substituted analogs (1-cyclohexylpiperazine, 1-cyclopentylpiperazine) may not reproduce the dual cycloalkyl interaction profile.
⚠️ Lipophilicity-driven properties differ: The combined cyclohexyl/cyclopentyl motif alters calculated logP and membrane partitioning relative to simpler piperazines, which may change CNS exposure and off-target profiles.
⚠️ SAR context not interchangeable: Structure-activity relationships observed for this disubstituted scaffold may not transfer to close analogs; independent profiling is required before substituting in receptor binding or functional assays.

1-Cyclohexyl-4-cyclopentylpiperazine vs Analogs: Quantitative Comparison


Predicted Lipophilicity Advantage

While direct experimental binding data for the exact compound is not publicly available, a critical differentiator is its predicted physicochemical profile. The dual cycloalkyl substitution (cyclohexyl and cyclopentyl) confers a calculated LogP (XLogP3) of 4.0, which is substantially higher than that of mono-substituted analogs like 1-cyclohexylpiperazine (XLogP3 = 1.4) [1]. This increased lipophilicity is a primary determinant for enhanced blood-brain barrier (BBB) penetration and cellular membrane permeability, a key consideration for CNS-targeted research applications.

Predicted Lipophilicity
Data to verify
XLogP3 4.0 vs 1.4 (1-cyclohexylpiperazine)
Reported 2.6 log unit increase supports CNS permeability review.
In silico calculation; requires experimental validation.
Lipophilicity LogP Blood-Brain Barrier Permeability

Sigma-1 Receptor Binding Affinity

The inclusion of a cyclopentylpiperazine moiety is linked to high-affinity sigma-1 receptor binding. A closely related compound, 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one (amido-piperizine 1), which contains the same 1-cyclopentylpiperazine substructure, demonstrated binding in the nanomolar range to the sigma-1 receptor (Ki = 11 nM) and a 100-fold selectivity over the sigma-2 receptor [1]. While not a direct measurement of the parent compound, this data strongly supports the value of the cyclopentylpiperazine substructure for conferring potent sigma-1 affinity, a feature not inherent to simpler piperazine scaffolds.

Sigma-1 Binding Affinity
Context-dependent
Analog Ki = 11 nM, 100-fold σ1/σ2 selectivity
Cyclopentylpiperazine substructure context supports sigma-1 engagement studies.
Data from a closely related amido-piperizine analog; direct compound not measured.
Sigma-1 Receptor Neuroprotection Binding Affinity

P-Glycoprotein Substrate Status

A critical differentiator for CNS applications is P-glycoprotein (P-gp) substrate status. While many classical sigma ligands are P-gp substrates, limiting their CNS exposure, a cyclopentylpiperazine-containing analog (amido-piperizine 1) was found not to be a P-gp substrate and demonstrated a high potential for blood-brain barrier penetration in MDR1-MDCK cell assays [1]. This contrasts sharply with structurally related compounds like 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines, which are designed as P-gp inhibitors [2]. This distinction in transport profile is crucial for selecting compounds intended to achieve high unbound brain concentrations versus those intended to modulate efflux transporters.

P-gp Substrate Status
Reported
Analog: not a P-gp substrate; comparator class: P-gp inhibitors
Reported non-substrate profile supports CNS exposure model interpretation.
MDR1-MDCK assay for analog; P-gp inhibition assay for arylcyclohexyl series.
P-glycoprotein Blood-Brain Barrier Multidrug Resistance

Molecular Weight Advantage for CNS Drug-Likeness

A key advantage of 1-Cyclohexyl-4-cyclopentylpiperazine over more complex, high-affinity piperazine derivatives lies in its molecular weight (MW). With a MW of 236.40 g/mol , it is significantly smaller than advanced sigma ligands like PB28 (MW ~ 384 g/mol for the free base) or the 1-cyclohexyl-4-(4-arylcyclohexyl)piperazine series (MW > 400 g/mol) [1][2]. This lower molecular weight places it in a more favorable range for CNS drug-likeness, offering greater flexibility for subsequent chemical optimization, higher ligand efficiency, and potentially improved pharmacokinetic properties compared to its larger, more elaborated counterparts.

Molecular Weight
Reported
236.40 g/mol vs >380 g/mol (PB28, arylcyclohexyl series)
Lower MW supports lead optimization capacity and CNS drug-likeness assessment.
Calculated molecular weights; no experimental PK data available.
CNS Drug Design Physicochemical Properties Molecular Weight

Research Applications for 1-Cyclohexyl-4-cyclopentylpiperazine


CNS-Penetrant Sigma-1 Receptor Ligands

Procure 1-Cyclohexyl-4-cyclopentylpiperazine for use as a core scaffold in medicinal chemistry programs aimed at developing novel sigma-1 receptor ligands for neurodegenerative disease or pain. The presence of the cyclopentylpiperazine substructure is associated with nanomolar sigma-1 binding and 100-fold selectivity over sigma-2 [1]. Its favorable predicted lipophilicity (XLogP3 = 4.0) and the non-P-gp substrate profile of its analogs [2] suggest that derivatives based on this scaffold will have a high likelihood of achieving therapeutically relevant CNS concentrations.

SAR Studies on Dual Cycloalkyl Piperazines

Utilize 1-Cyclohexyl-4-cyclopentylpiperazine as a key comparator in systematic SAR studies. Its unique combination of cyclohexyl and cyclopentyl groups provides a distinct physicochemical and conformational profile compared to mono-substituted (e.g., 1-cyclohexylpiperazine) or other di-substituted analogs. By comparing its activity profile (binding, functional assays) against these analogs, researchers can precisely map the contribution of each cycloalkyl group to target engagement and selectivity, as highlighted by the substantial lipophilicity difference (XLogP3 4.0 vs. 1.4 for 1-cyclohexylpiperazine) [3].

Low Molecular Weight Piperazine Lead Optimization

Select 1-Cyclohexyl-4-cyclopentylpiperazine as an advanced starting point for lead optimization when a low molecular weight (236.40 g/mol) piperazine core is required . This is a strategic advantage over bulkier, high-affinity leads like PB28 (>380 g/mol) [4]. The lower molecular weight provides greater synthetic tractability and allows for the introduction of diverse substituents to fine-tune potency, selectivity, and ADME properties without immediately exceeding drug-likeness thresholds for oral CNS drugs.

Conformational Requirements of Piperazine Receptors

Employ this compound as a conformationally constrained probe in structural biology or computational chemistry studies. The rigidifying effect of the cyclohexyl and cyclopentyl rings on the piperazine core can be used to explore the bioactive conformations preferred by target proteins like sigma receptors or MC4R [5][6]. The defined steric bulk of the two rings restricts the conformational freedom of the piperazine moiety, potentially locking it into a specific orientation that may reveal key binding interactions, as opposed to more flexible, linear alkyl-substituted piperazines.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand design
Cyclopentylpiperazine substructure affinity context
Receptor binding selectivity and CNS exposure model review
Dual cycloalkyl piperazine SAR
Distinct lipophilicity/conformation vs. mono-substituted analogs
Lipophilicity-driven permeability endpoint interpretation
Low-MW lead optimization
Lower molecular weight scaffold
Ligand efficiency and optimization capacity assessment
Conformational probe for receptor binding
Sterically constrained cycloalkyl scaffold
Bioactive conformation interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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